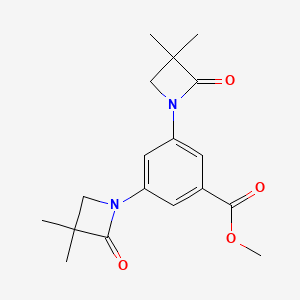
Methyl 3,5-bis(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial and Molluscicidal Activity
Methyl 3,5-bis(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate and related compounds have been studied for their potential antimicrobial and molluscicidal activities. In a study by Orjala et al. (1993), compounds similar in structure displayed significant antibacterial properties, indicating the potential of such compounds in developing new antimicrobial agents.
Chemical Reaction and Structure Analysis
The compound has been utilized in various chemical reactions to synthesize new structures. For instance, Mara et al. (1982) discussed its use in reactions with ethyl diazoacetate, leading to the formation of tricyclic adducts. This kind of research contributes to the understanding of complex chemical reactions and molecular structures.
Role in Chiral Recognition and Resolution
The compound plays a role in chiral recognition, as shown in a study by Tanaka et al. (2006). It was effectively resolved by inclusion complexation with a chiral host compound, indicating its usefulness in stereochemical analyses and separations.
Corrosion Inhibition
Research by Wang et al. (2006) explored the potential of derivatives of the compound as corrosion inhibitors. Theoretical studies were performed to understand their efficiency, showing the compound's applicability in materials science and engineering.
Herbicide Development
The compound has been used in synthesizing intermediates for herbicides, as described by Yuan-xiang (2008) and Waghmare et al. (2013). These studies highlight its role in agricultural chemistry, particularly in the development of new herbicidal compounds.
Ligand Synthesis and Catalytic Properties
The compound has been involved in the synthesis of ligands with potential catalytic properties, as seen in the work by Boussalah et al. (2009). These ligands were examined for their use in catalytic oxidation, indicating its relevance in catalysis research.
Safety and Hazards
properties
IUPAC Name |
methyl 3,5-bis(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-17(2)9-19(15(17)22)12-6-11(14(21)24-5)7-13(8-12)20-10-18(3,4)16(20)23/h6-8H,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGANXVBLWFBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC(=CC(=C2)C(=O)OC)N3CC(C3=O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(1,3-Benzodioxol-5-yl)-6-[(2-methylphenyl)methylsulfanyl]pyridazine](/img/structure/B2769927.png)


![Diethyl 5-[[2-[[4-(4-ethoxyphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2769932.png)
![6-allyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2769934.png)
![1-[4-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2769936.png)
![2-Oxa-8-azaspiro[4.5]decane hemioxalate](/img/structure/B2769937.png)



